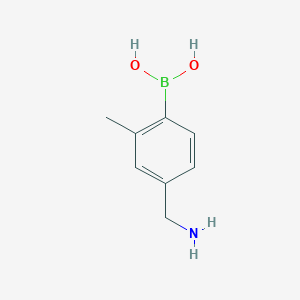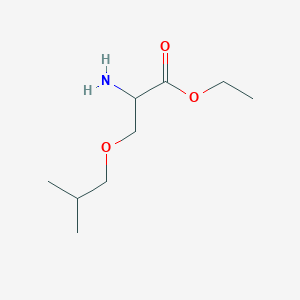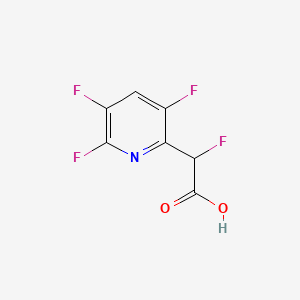
2-Fluoro-2-(3,5,6-trifluoropyridin-2-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-2-(3,5,6-trifluoropyridin-2-yl)acetic acid is a fluorinated organic compound with the molecular formula C7H4F4NO2. This compound is characterized by the presence of multiple fluorine atoms attached to a pyridine ring, which imparts unique chemical and physical properties. Fluorinated compounds are of significant interest in various fields due to their enhanced stability, lipophilicity, and bioavailability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the diazotization of substituted 2-aminopyridines followed by fluorination using reagents such as sodium nitrite (NaNO2) in hydrofluoric acid (HF) . This process allows for the selective introduction of fluorine atoms at specific positions on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination reactions using specialized equipment to handle the highly reactive and corrosive nature of fluorinating agents. The process requires stringent safety measures and precise control of reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-2-(3,5,6-trifluoropyridin-2-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as organolithium or Grignard reagents can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-2-(3,5,6-trifluoropyridin-2-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their enhanced bioavailability and stability.
Industry: The compound is used in the development of agrochemicals, such as herbicides and insecticides.
Wirkmechanismus
The mechanism of action of 2-Fluoro-2-(3,5,6-trifluoropyridin-2-yl)acetic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluoropyridine-5-boronic acid pinacol ester .
Fluroxypyr: 2-[(4-Amino-3,5-dichloro-6-fluoro-2-pyridinyl)oxy]acetic acid.
Uniqueness
2-Fluoro-2-(3,5,6-trifluoropyridin-2-yl)acetic acid is unique due to the specific arrangement of fluorine atoms on the pyridine ring, which imparts distinct chemical and physical properties. This compound’s enhanced stability and reactivity make it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C7H3F4NO2 |
|---|---|
Molekulargewicht |
209.10 g/mol |
IUPAC-Name |
2-fluoro-2-(3,5,6-trifluoropyridin-2-yl)acetic acid |
InChI |
InChI=1S/C7H3F4NO2/c8-2-1-3(9)6(11)12-5(2)4(10)7(13)14/h1,4H,(H,13,14) |
InChI-Schlüssel |
BEWHOCLRAYSPKG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=NC(=C1F)F)C(C(=O)O)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


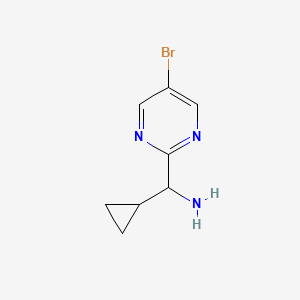
![2-Tert-butyl4-methyl2,8-diazaspiro[4.5]decane-2,4-dicarboxylate](/img/structure/B13628752.png)
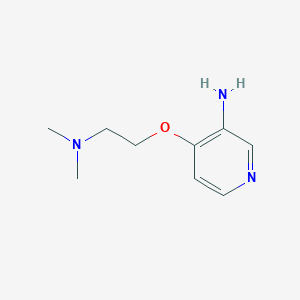
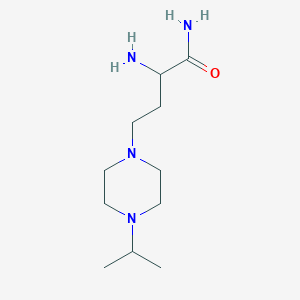
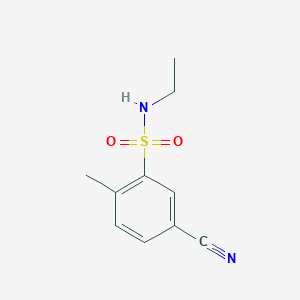
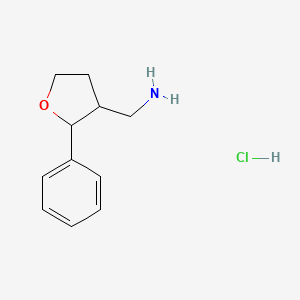
![3-(Bromomethyl)imidazo[4,3-b][1,3]thiazole](/img/structure/B13628777.png)
![2-{1-[2-(dimethylamino)ethyl]-5,6-dimethoxy-1H-1,3-benzodiazol-2-yl}ethan-1-aminetrihydrochloride](/img/structure/B13628782.png)

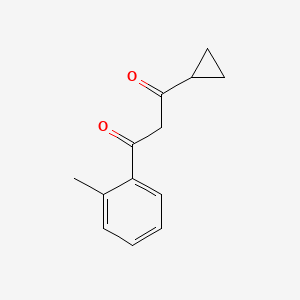
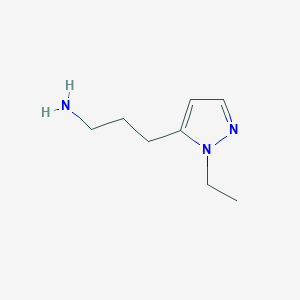
![rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)piperidine-3-carboxylicacid,trans](/img/structure/B13628806.png)
